molecular formula C19H20N2O4S B11081876 3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione

3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B11081876
M. Wt: 372.4 g/mol
InChI Key: ZCVUCXZVBWBEDO-UHFFFAOYSA-N
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Description

3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the thiazole ring and the spiro structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione can be achieved through multiple synthetic routes. One common method involves the reaction of 8-substituted 3-bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-diones with thiourea and substituted thioureas under Hansch reaction conditions . Another approach utilizes gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid, which proceeds smoothly under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of efficient catalytic processes and optimized reaction conditions can potentially scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiazole ring or other functional groups.

    Substitution: Substitution reactions, particularly on the thiazole ring, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and specific solvent conditions to ensure high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione apart is its unique spiro structure combined with the thiazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3,8-dimethyl-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C19H20N2O4S/c1-11-6-4-5-7-13(11)20-17-21-14(9-26-17)18(3)10-19(16(23)25-18)8-12(2)24-15(19)22/h4-7,9,12H,8,10H2,1-3H3,(H,20,21)

InChI Key

ZCVUCXZVBWBEDO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=CC=C4C)C(=O)O1

Origin of Product

United States

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